molecular formula C15H17NO3 B4033071 N-(furan-2-ylmethyl)-2-phenoxybutanamide

N-(furan-2-ylmethyl)-2-phenoxybutanamide

Cat. No.: B4033071
M. Wt: 259.30 g/mol
InChI Key: RPHDBGIQXMMPEO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-phenoxybutanamide is 259.12084340 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The synthesis and reaction mechanisms involving furfuryl derivatives and related compounds have been a subject of study, offering insights into potential applications of N-(2-furylmethyl)-2-phenoxybutanamide in organic synthesis. For example, the study on the reaction of chromium carbene complexes with acetylenes leading to furan formation demonstrates the synthetic versatility of furfuryl-containing compounds (McCallum et al., 1988).

Biological and Environmental Impact

  • Research on compounds structurally related to N-(2-furylmethyl)-2-phenoxybutanamide, such as those containing furfuryl or phenoxy groups, has explored their biological activity and environmental impact. Studies on the degradation of phenolic compounds and their interactions with biological systems may provide a foundation for understanding the environmental behavior and potential bioactivity of N-(2-furylmethyl)-2-phenoxybutanamide (Li et al., 2009).

Potential Applications in Material Science and Environmental Chemistry

  • The unique properties of furfuryl and phenoxy derivatives suggest that N-(2-furylmethyl)-2-phenoxybutanamide could find applications in the development of new materials or as a functional compound in environmental chemistry. For instance, studies on the migration of nonylphenol from plastic containers highlight the significance of understanding the behavior of phenolic compounds in various contexts, which could extend to the study of N-(2-furylmethyl)-2-phenoxybutanamide (Loyo-Rosales et al., 2004).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-14(19-12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHDBGIQXMMPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.